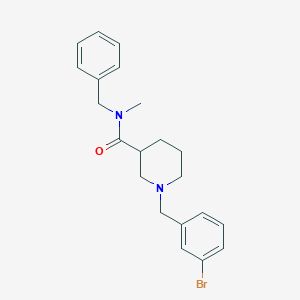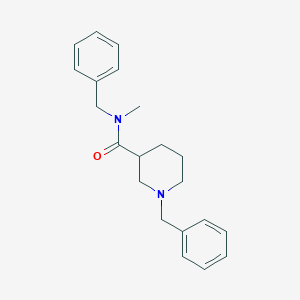
1-(2-chloro-6-fluorobenzyl)-1H-indazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-chloro-6-fluorobenzyl)-1H-indazole, also known as AB-FUBINACA, is a synthetic cannabinoid that has gained popularity in the research community due to its potent effects on the endocannabinoid system. AB-FUBINACA has been used in numerous scientific studies to investigate the mechanism of action of cannabinoids and their potential therapeutic applications.
Mécanisme D'action
1-(2-chloro-6-fluorobenzyl)-1H-indazole acts as a potent agonist of the cannabinoid receptors CB1 and CB2, which are primarily located in the central nervous system and immune system, respectively. Activation of these receptors by 1-(2-chloro-6-fluorobenzyl)-1H-indazole leads to a cascade of downstream effects, including the modulation of neurotransmitter release and the regulation of immune function.
Biochemical and Physiological Effects
1-(2-chloro-6-fluorobenzyl)-1H-indazole has been shown to have a range of biochemical and physiological effects. It has been shown to increase the release of dopamine, a neurotransmitter that plays a key role in reward and motivation, suggesting that it may have potential applications in the treatment of addiction. Additionally, 1-(2-chloro-6-fluorobenzyl)-1H-indazole has been shown to modulate the release of cytokines, which are involved in the regulation of immune function.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-chloro-6-fluorobenzyl)-1H-indazole has several advantages for use in laboratory experiments. It is highly potent and selective for the cannabinoid receptors, making it a useful tool for investigating the endocannabinoid system. Additionally, 1-(2-chloro-6-fluorobenzyl)-1H-indazole has a long half-life, allowing for sustained effects and reducing the need for frequent dosing. However, 1-(2-chloro-6-fluorobenzyl)-1H-indazole also has some limitations, including its high cost and the need for specialized equipment and expertise for its synthesis.
Orientations Futures
There are several potential future directions for research on 1-(2-chloro-6-fluorobenzyl)-1H-indazole. One area of interest is the development of novel therapeutic applications for 1-(2-chloro-6-fluorobenzyl)-1H-indazole, particularly in the treatment of chronic pain, inflammation, and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of 1-(2-chloro-6-fluorobenzyl)-1H-indazole and its effects on the endocannabinoid system. Finally, there is a need for continued investigation into the potential risks and benefits of 1-(2-chloro-6-fluorobenzyl)-1H-indazole, both in laboratory settings and in clinical trials.
Méthodes De Synthèse
1-(2-chloro-6-fluorobenzyl)-1H-indazole is synthesized through a multistep process that involves the coupling of indazole with a substituted benzyl chloride. The synthesis of 1-(2-chloro-6-fluorobenzyl)-1H-indazole requires specialized equipment and expertise in organic chemistry.
Applications De Recherche Scientifique
1-(2-chloro-6-fluorobenzyl)-1H-indazole has been extensively studied for its potential therapeutic applications. It has been shown to have potent analgesic, anti-inflammatory, and antiemetic effects, making it a promising candidate for the treatment of chronic pain, inflammation, and nausea. Additionally, 1-(2-chloro-6-fluorobenzyl)-1H-indazole has been shown to have neuroprotective properties, suggesting that it may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Nom du produit |
1-(2-chloro-6-fluorobenzyl)-1H-indazole |
|---|---|
Formule moléculaire |
C14H10ClFN2 |
Poids moléculaire |
260.69 g/mol |
Nom IUPAC |
1-[(2-chloro-6-fluorophenyl)methyl]indazole |
InChI |
InChI=1S/C14H10ClFN2/c15-12-5-3-6-13(16)11(12)9-18-14-7-2-1-4-10(14)8-17-18/h1-8H,9H2 |
Clé InChI |
YVLTURSEQVFKGQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=NN2CC3=C(C=CC=C3Cl)F |
SMILES canonique |
C1=CC=C2C(=C1)C=NN2CC3=C(C=CC=C3Cl)F |
Solubilité |
12.9 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-methyl-N-(phenylmethyl)-1-[[2-(trifluoromethyl)phenyl]methyl]-3-piperidinecarboxamide](/img/structure/B246835.png)
![1-Phenyl-4-{[1-(3-pyridinylmethyl)-3-piperidinyl]carbonyl}piperazine](/img/structure/B246837.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(3,4-dimethoxybenzoyl)piperazine](/img/structure/B246838.png)

![N-benzyl-N-methyl-1-[4-(methylsulfanyl)benzyl]-3-piperidinecarboxamide](/img/structure/B246843.png)



![1-[(3-chlorophenyl)methyl]-N-methyl-N-(phenylmethyl)-3-piperidinecarboxamide](/img/structure/B246850.png)



